molecular formula C25H25N5O2 B2949132 3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872840-45-4

3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2949132
CAS No.: 872840-45-4
M. Wt: 427.508
InChI Key: WPTMGOBLYQHYGK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic purine derivative with a complex bicyclic core structure. Its molecular architecture includes a cinnamyl group (a phenylpropenyl moiety) at position 3 and a 4-ethylphenyl substituent at position 8, which are critical for modulating receptor binding and enzymatic activity.

Properties

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-3-18-11-13-20(14-12-18)28-16-17-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)15-7-10-19-8-5-4-6-9-19/h4-14H,3,15-17H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTMGOBLYQHYGK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic molecule belonging to the purine derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N5O2C_{25}H_{25}N_{5}O_{2}, with a molecular weight of 427.5 g/mol. The structure features a purine ring system that is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its role as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeDescription
CDK InhibitionExhibits significant inhibitory activity against CDK2/cyclin E complexes.
Anticancer PotentialShows promise as a potential anticancer agent due to its mechanism of action.
Enzymatic InteractionsInteracts with various enzymes involved in cellular processes.

CDK Inhibition Studies

Recent studies have demonstrated the compound's ability to inhibit CDK2/cyclin E with varying potency. For instance:

  • IC50 Values : The IC50 values for related purines have shown that modifications on the purine structure can significantly enhance inhibitory activity. A related compound demonstrated an IC50 of 0.21 µM against CDK2/cyclin E, indicating that structural optimization could yield even more potent derivatives.

Anticancer Mechanisms

In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. The underlying mechanism appears to involve:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound may cause cell cycle arrest at the G1/S phase.
  • Induction of Apoptosis : Activation of pro-apoptotic pathways has been observed in treated cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

Compound Name / CAS No. Substituents Molecular Weight Key Biological Activities / Notes References
3-Allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (887456-86-2) Allyl (C₃H₅) at position 3; 4-ethylphenyl at position 8; methyl groups at 1,6,7 377.4 Reduced steric bulk compared to cinnamyl; enhanced solubility due to methyl groups.
8-(2-((3-Chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (923685-32-9) 3-Chlorophenylaminoethyl chain at position 8; trimethyl substitution 386.8 High affinity for dopamine D₂ and serotonin 5-HT₇ receptors; chlorophenyl enhances lipophilicity.
Compound 5 (Zagórska et al., 2016) 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl-butyl at position 8 Not reported Dual activity at PDE4B1 and PDE10A enzymes; CNS-targeted due to isoquinoline moiety.
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (70) Methoxyphenyl and cyanophenyl substituents Not reported Kinase inhibition (e.g., CDK2/cyclin E) due to electron-withdrawing cyano group.

Q & A

Q. Integrating computational and experimental data for mechanistic insights

  • Workflow :

Perform DFT calculations to predict reactive sites.

Validate with kinetic isotope effects (KIEs) experimentally.

Refine computational models using experimental KIEs .

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